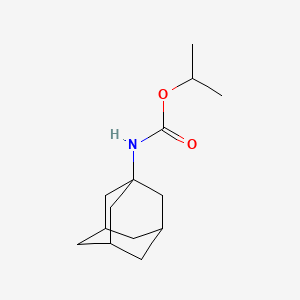![molecular formula C9H10N4O2S B15110128 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325305-34-7](/img/structure/B15110128.png)
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an acetohydrazide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3-methylthiophene-2-carboxylic acid hydrazide with an appropriate reagent such as phosphorus oxychloride (POCl3) under reflux conditions.
Acetohydrazide formation: The oxadiazole intermediate is then reacted with acetic anhydride to form the final product, this compound.
Chemical Reactions Analysis
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar compounds to 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide include:
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: This compound also features a thiophene ring and has shown anticonvulsant and antinociceptive activities.
5-Methylthiophene-2-carbaldehyde: Another thiophene derivative used in various synthetic applications.
The uniqueness of this compound lies in its combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1325305-34-7 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C9H10N4O2S/c1-5-2-3-16-8(5)9-13-12-7(15-9)4-6(14)11-10/h2-3H,4,10H2,1H3,(H,11,14) |
InChI Key |
XUZXIIFRWSVNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B15110075.png)

![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide](/img/structure/B15110094.png)

![N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B15110109.png)
![7-(4-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110112.png)

![4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110136.png)
![2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B15110154.png)
![2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B15110159.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B15110162.png)

